RS-104966
Description
RS-104966 (CAS 193022-38-7) is a novel and potent collagenase inhibitor, as described in . Collagenases are enzymes that degrade collagen, a critical component of the extracellular matrix, and their dysregulation is implicated in pathologies such as arthritis, chronic wounds, and cancer metastasis .
Properties
CAS No. |
193022-38-7 |
|---|---|
Molecular Formula |
C19H21NO6S |
Molecular Weight |
391.43 |
IUPAC Name |
4-[(4-Phenoxyphenyl)sulfonylmethyl]-N-hydroxyoxane-4-carboxamide |
InChI |
InChI=1S/C19H21NO6S/c21-18(20-22)19(10-12-25-13-11-19)14-27(23,24)17-8-6-16(7-9-17)26-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H,20,21) |
InChI Key |
BHAWPMXWEQSIEN-UHFFFAOYSA-N |
SMILES |
O=C(C1(CS(=O)(C2=CC=C(OC3=CC=CC=C3)C=C2)=O)CCOCC1)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RS-104966; RS 104966; RS 104966; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Functional Properties of RS-104966 and Related Compounds
Key Findings :
- This compound uniquely targets collagenase, distinguishing it from RPC425 (a betaine/GABA transporter inhibitor) and RS 42358-197 (a serotonin receptor antagonist). This specificity positions this compound for applications in fibrosis or wound healing, whereas the others target neurological pathways .
- No direct collagenase inhibitors are listed in the evidence, highlighting a gap in comparative data.
Physicochemical and Pharmacokinetic Comparison
Table 2: Physical and Pharmacokinetic Properties
Key Findings :
- This compound lacks physicochemical data in the provided evidence, limiting direct comparisons. However, structurally dissimilar compounds like CAS 54771-60-7 (CYP inhibitor) and CAS 1761-61-1 (brominated derivative) exhibit moderate solubility and bioavailability, suggesting that this compound’s efficacy may depend on optimizing similar parameters .
- The absence of Log P or GI absorption data for this compound precludes conclusions about its membrane permeability or metabolic stability.
Research Limitations and Contradictions
- Functional Disparities : Compounds in (e.g., RPC425, RS 42358-197) target unrelated pathways, reducing the utility of direct comparison.
- Methodological Variability : and emphasize rigorous reporting of synthesis and characterization data, yet this compound’s experimental details (e.g., synthesis route, purity) are omitted .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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